Mdmb-chminaca
Overview
Description
Scientific Research Applications
MDMB-CHMINACA has been studied in various fields:
Medicine: Research explores its potential therapeutic effects, although its high potency and adverse effects limit clinical use.
Neuroscience: Investigating its impact on the endocannabinoid system and CB₁ receptor.
Forensics: Used for drug testing and identification.
Mechanism of Action
Target of Action
MDMB-CHMINACA, also known as MDMB(N)-CHM, is an indazole-based synthetic cannabinoid . It acts as a potent agonist of the CB1 receptor . The CB1 receptor is primarily found in the brain and is responsible for mediating the psychoactive effects of cannabinoids .
Mode of Action
This compound binds to the CB1 receptor with a high affinity, resulting in a strong agonistic activity . This interaction triggers a series of intracellular events, leading to the psychoactive effects associated with cannabinoids .
Biochemical Pathways
The primary metabolic pathways of this compound involve ester hydrolysis and monohydroxylation . Biotransformations mainly occur at the cyclohexylmethyl tail of the compound, with minor reactions also occurring at the tert-butyl chain . No reaction was analyzed at the indazole ring .
Result of Action
The binding of this compound to the CB1 receptor leads to a series of cellular responses, resulting in the psychoactive effects associated with cannabinoids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the user’s health status, genetic factors, and the route of administration . More research is needed to fully understand how these factors influence the action of this compound .
Safety and Hazards
MDMB-CHMINACA is a controlled substance in several countries . It is a Fifth Schedule of the Misuse of Drugs Act (MDA) controlled substance in Singapore as of May 2015 . It is illegal in Germany and Switzerland as of December 2015 . Sweden’s public health agency suggested classifying this compound as a hazardous substance, on September 25, 2019 .
Future Directions
New synthetic cannabinoids (SCs) are emerging rapidly and continuously . Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is highlighted as a potential solution .
Biochemical Analysis
Biochemical Properties
MDMB-CHMINACA interacts with various enzymes and proteins in the body. The primary biotransformations of this compound occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . No reaction was analyzed at the indazole ring .
Cellular Effects
Like other synthetic cannabinoids, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It undergoes ester hydroxylation (M1 group) and monohydroxylation (M2 group) . These metabolites could serve as potential markers to document this compound intake in clinical and forensic cases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary metabolic pathways involve hydroxylation and ester hydrolysis .
Preparation Methods
Synthetic Routes: The synthetic route for MDMB-CHMINACA involves several steps. While specific details are proprietary, it typically starts with the synthesis of the indazole core, followed by functionalization to introduce the formamido group.
Reaction Conditions: The exact reaction conditions are not publicly disclosed, but they likely involve reagents such as Lewis acids, bases, and protecting groups. The cyclohexylmethyl moiety is introduced through appropriate alkylation reactions.
Industrial Production: Industrial-scale production methods remain confidential. this compound is not produced on a large scale due to its legal status and health risks.
Chemical Reactions Analysis
MDMB-CHMINACA undergoes various chemical reactions:
Oxidation: Potential oxidation reactions may occur at the indazole nitrogen or the formamido group.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The cyclohexylmethyl group can undergo substitution reactions. Common reagents include strong acids, bases, and reducing agents.
Major products depend on reaction conditions, but derivatives with modified substituents are likely.
Comparison with Similar Compounds
MDMB-CHMINACA shares similarities with other synthetic cannabinoids:
MDMB-FUBINACA: A close relative that caused health issues in Russia.
AB-CHMINACA: Structurally related, but with different substituents.
Properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMLBSSRFFINY-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010034 | |
Record name | Mdmb-chminaca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185888-32-7 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mdmb-chminaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mdmb-chminaca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-CHMINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?
A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for this compound [, ]. The most prevalent transformations involve:
Q2: Are there specific metabolites that could serve as reliable markers of this compound consumption?
A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting this compound use [, ]:
Q3: Why is understanding the metabolism of this compound important for analytical purposes?
A: Identifying the characteristic metabolites of this compound is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:
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